molecular formula C17H25ClN2O2 B4663393 2-(2-chlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide

2-(2-chlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide

Cat. No.: B4663393
M. Wt: 324.8 g/mol
InChI Key: MQNXCLUKUFVCHN-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a chlorophenoxy group and a piperidine ring, which are connected through a propanamide linkage. Compounds of this nature are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The starting material, 2-chlorophenol, is reacted with an appropriate alkylating agent to form 2-(2-chlorophenoxy)propane.

    Formation of the Piperidine Intermediate: 1-propylpiperidine is synthesized through the alkylation of piperidine with 1-bromopropane.

    Amide Bond Formation: The final step involves the coupling of the chlorophenoxy intermediate with the piperidine intermediate in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the amide linkage.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a synthetic intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide would depend on its specific biological target. Generally, compounds of this nature may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide: Similar structure with a methyl group instead of a propyl group.

    2-(2-bromophenoxy)-N-(1-propylpiperidin-4-yl)propanamide: Similar structure with a bromine atom instead of a chlorine atom.

    2-(2-chlorophenoxy)-N-(1-propylpiperidin-4-yl)butanamide: Similar structure with a butanamide linkage instead of a propanamide linkage.

Uniqueness

The uniqueness of 2-(2-chlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide lies in its specific combination of functional groups and structural features, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c1-3-10-20-11-8-14(9-12-20)19-17(21)13(2)22-16-7-5-4-6-15(16)18/h4-7,13-14H,3,8-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNXCLUKUFVCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C(C)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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